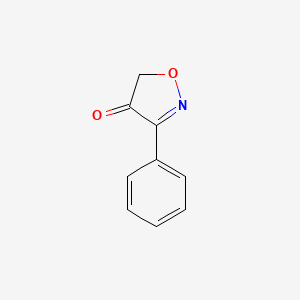![molecular formula C12H8BrNO B15221661 2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
2-Bromodibenzo[b,d]furan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromodibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. The presence of a bromine atom and an amine group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromodibenzo[b,d]furan-4-amine typically involves the bromination of dibenzofuran followed by amination. One common method involves the use of n-butyllithium and ethylene dibromide in tetrahydrofuran under inert atmosphere conditions . The reaction is carried out at low temperatures (-70°C to 0°C) to ensure selective bromination. The brominated intermediate is then subjected to amination using suitable amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The brominated intermediate is purified using techniques such as recrystallization and column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromodibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Dibenzofuran oxides.
Reduction Products: Dibenzofuran amines.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromodibenzo[b,d]furan-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-Bromodibenzo[b,d]furan-4-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the bromine atom and amine group allows it to participate in various biochemical interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromodibenzofuran: A closely related compound with similar structural features but without the amine group.
2-Bromodibenzofuran: Another related compound with bromine substitution at a different position.
Dibenzofuran: The parent compound without any substituents.
Uniqueness
2-Bromodibenzo[b,d]furan-4-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-bromodibenzofuran-4-amine |
InChI |
InChI=1S/C12H8BrNO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H,14H2 |
InChI Key |
RXFCVYDHEUWAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
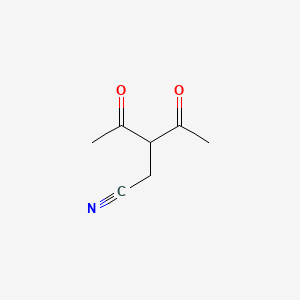

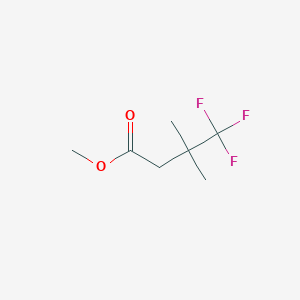

![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
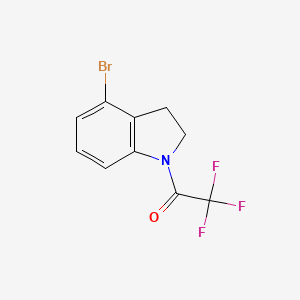
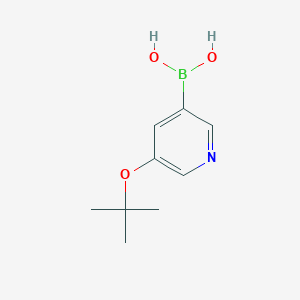
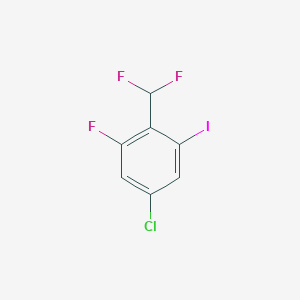
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
